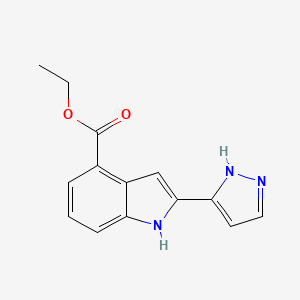
Ethyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused to an indole moiety, with an ethyl ester functional group
Vorbereitungsmethoden
The synthesis of Ethyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylate typically involves the condensation of a hydrazine derivative with an indole-2-carboxylate ester. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Ethyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxylate can be compared with other similar compounds, such as:
Phenylpyrazoles: These compounds also contain a pyrazole ring but differ in their substitution patterns and functional groups.
Indole derivatives: Compounds with an indole core structure but different substituents and functional groups.
Pyrazolylpyrroles: These compounds feature a pyrazole ring fused to a pyrrole moiety and have been studied for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
827316-64-3 |
|---|---|
Molekularformel |
C14H13N3O2 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
ethyl 2-(1H-pyrazol-5-yl)-1H-indole-4-carboxylate |
InChI |
InChI=1S/C14H13N3O2/c1-2-19-14(18)9-4-3-5-11-10(9)8-13(16-11)12-6-7-15-17-12/h3-8,16H,2H2,1H3,(H,15,17) |
InChI-Schlüssel |
BYCCPXLZWVCVOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C=C(NC2=CC=C1)C3=CC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




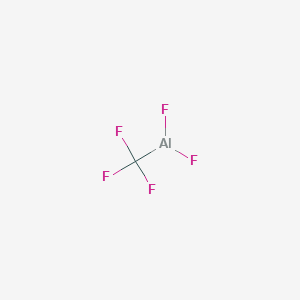
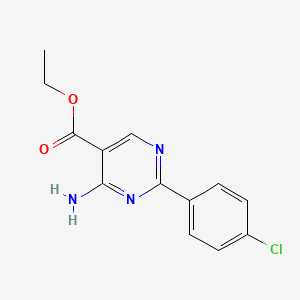
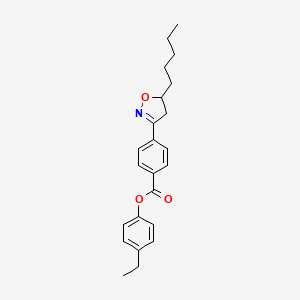
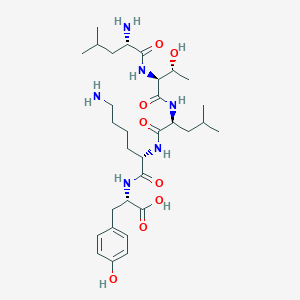
![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)

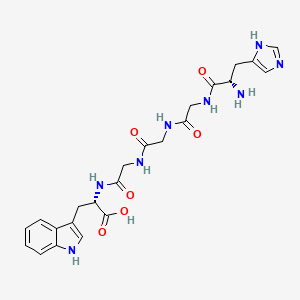
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
![N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide](/img/structure/B14218556.png)

